Methyl 2,3-dichloro-5-fluorobenzoate
Description
Methyl 2,3-dichloro-5-fluorobenzoate is an organic compound with the molecular formula C8H5Cl2FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine atoms, and the hydrogen at position 5 is replaced by a fluorine atom. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .
Properties
IUPAC Name |
methyl 2,3-dichloro-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZPCXZXVEWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dichloro-5-fluorobenzoate typically involves the esterification of 2,3-dichloro-5-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 3 are susceptible to nucleophilic substitution under controlled conditions. Key findings include:
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Ammonolysis : Reaction with ammonia in acetonitrile at elevated temperatures (80°C, 9 hours) yields 2-amino-3-chloro-5-(trifluoromethyl)pyridine with 90% efficiency .
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Alkoxy Substitution : Treatment with sodium methoxide in methanol replaces chlorine with methoxy groups, forming methyl 2-methoxy-3-chloro-5-fluorobenzoate.
Reduction Reactions
The ester functional group can be selectively reduced:
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Ester to Alcohol : Lithium aluminum hydride (LiAlH₄) in dry ether reduces the ester to 2,3-dichloro-5-fluorobenzyl alcohol.
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Catalytic Hydrogenation : Palladium/carbon (Pd/C) under H₂ atmosphere reduces chlorine to hydrogen, forming methyl 2,3-dihydro-5-fluorobenzoate .
Oxidation Reactions
Oxidation targets the methyl ester or aromatic ring:
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Ester to Carboxylic Acid : Strong oxidizing agents like KMnO₄ in acidic conditions convert the ester to 2,3-dichloro-5-fluorobenzoic acid.
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Ring Oxidation : Ozone (O₃) or CrO₃ introduces hydroxyl groups at electron-deficient positions .
Hydrolysis
Controlled hydrolysis pathways include:
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Acidic Hydrolysis : Concentrated HCl at reflux cleaves the ester to 2,3-dichloro-5-fluorobenzoic acid and methanol.
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Basic Hydrolysis : NaOH in aqueous ethanol yields the sodium salt of the acid.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
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Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives .
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Buchwald-Hartwig Amination : Introduces amine groups at chlorine sites using Pd₂(dba)₃ and Xantphos .
Comparative Reactivity Insights
The compound’s reactivity differs from structurally similar esters due to fluorine’s electronegativity and chlorine’s leaving-group ability:
Mechanistic Considerations
Scientific Research Applications
Scientific Research Applications
1. Agrochemical Development
- Methyl 2,3-dichloro-5-fluorobenzoate has potential applications as a precursor in the development of agrochemicals. Halogenated benzoates are often used to synthesize herbicides and fungicides due to their biological activity against pests and diseases .
2. Pharmaceutical Research
- This compound can serve as an intermediate in the synthesis of biologically active molecules. Halogenated compounds are frequently investigated for their pharmacological properties, including antimicrobial and anti-inflammatory effects .
3. Material Science
- The compound's unique structure allows it to be explored for its properties in materials science, particularly in developing new polymers or coatings with enhanced chemical resistance or specific thermal properties .
Case Studies
Case Study 1: Agrochemical Use
A study on the synthesis of halogenated benzoic acids highlighted the utility of such compounds in creating effective herbicides. This compound could be instrumental in developing new formulations that target specific weed species while minimizing environmental impact .
Case Study 2: Pharmaceutical Intermediates
Research has shown that halogenated benzoates can be transformed into quinolone derivatives, which have significant antibacterial properties. This compound may be utilized as a starting material for synthesizing these derivatives, potentially leading to new therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl 2,3-dichloro-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity and binding affinity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function .
Comparison with Similar Compounds
- Methyl 2,4-dichloro-5-fluorobenzoate
- Methyl 2,3,5-trichlorobenzoate
- Methyl 2-chloro-3-fluoro-6-methoxybenzoate
Comparison: Methyl 2,3-dichloro-5-fluorobenzoate is unique due to the specific positioning of the chlorine and fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to Methyl 2,4-dichloro-5-fluorobenzoate, the 2,3-dichloro substitution pattern provides different steric and electronic effects, leading to distinct reactivity profiles .
Biological Activity
Methyl 2,3-dichloro-5-fluorobenzoate is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry, biochemistry, and agrochemicals. This article explores its biological activity, mechanisms of action, and applications through a review of relevant literature and research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group and the presence of two chlorine atoms and one fluorine atom on the benzene ring. The molecular formula is . The halogen substituents significantly influence its chemical reactivity and biological activity, making it a compound of interest in drug design and agricultural applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the compound's reactivity and binding affinity.
- Enzyme Inhibition : Research indicates that this compound can inhibit enzyme activity by binding to active or allosteric sites. This interaction can alter the enzyme's function, potentially leading to therapeutic effects or disruptions in metabolic pathways.
- Receptor Modulation : this compound may also interact with specific receptors involved in cellular signaling pathways. Such interactions can modulate physiological responses, making it useful in pharmacological studies.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar halogenated structures possess antifungal and antibacterial properties. This has been attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Case Studies
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to exhibit significant growth inhibition against L1210 mouse leukemia cells with an IC50 value in the nanomolar range .
- Enzyme Activity Assays : A study investigating the compound's effect on chloromuconate cycloisomerase showed that it could modulate enzyme activity through competitive inhibition, highlighting its potential as a lead compound for developing enzyme inhibitors .
Applications in Research and Industry
This compound serves multiple roles across different domains:
- Pharmaceutical Development : Its structural characteristics make it a valuable precursor for synthesizing novel therapeutic agents aimed at various diseases.
- Agrochemical Production : The compound's efficacy as an herbicide or pesticide is under investigation due to its potential to inhibit specific metabolic pathways in target organisms .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 2,3-Dichlorobenzoate | Lacks fluorine; two chlorine atoms | Moderate antimicrobial properties |
| Methyl 2,3-Difluorobenzoate | Contains two fluorine atoms | Enhanced reactivity; potential for drug development |
| Ethyl 2,3-Dichloro-5-Fluorobenzoate | Similar structure; altered reactivity | Varies based on substituent effects |
Q & A
Basic: What are the optimal synthesis routes for Methyl 2,3-dichloro-5-fluorobenzoate, and how do reagent choices influence yield?
Answer:
The synthesis typically involves esterification of 2,3-dichloro-5-fluorobenzoic acid using methanol under acidic catalysis. Key factors include:
- Reagent selection : Hydrochloric acid or sulfuric acid as catalysts, with methanol as the nucleophile.
- Solvent systems : Ethanol-water mixtures (3:1 v/v) are common to balance solubility and reactivity .
- Reaction conditions : Reflux for 3–6 hours at 60–80°C ensures complete esterification.
Yield optimization requires careful control of stoichiometry (e.g., excess methanol) and removal of water via Dean-Stark traps to shift equilibrium.
Advanced: How can conflicting spectral data (e.g., NMR or MS) for this compound derivatives be resolved?
Answer:
Contradictions in spectral data often arise from:
- Isomeric impurities : Differentiating between ortho/para-substituted byproducts via 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) .
- Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) may shift peaks; replicate analysis in multiple solvents is recommended.
- Crystallographic validation : Single-crystal X-ray diffraction can confirm molecular geometry when spectral ambiguity persists .
Basic: What analytical methods are most reliable for purity assessment of this compound?
Answer:
Standard protocols include:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water gradients (70:30 to 90:10) for baseline separation of impurities .
- Titration : Acid-base titration to quantify unreacted benzoic acid residues.
- Melting point analysis : Sharp melting points (e.g., 85–87°C) indicate high purity; deviations suggest contaminants .
Advanced: How do competing reaction pathways (e.g., hydrolysis vs. nucleophilic substitution) impact the stability of this compound in aqueous media?
Answer:
The ester’s stability under aqueous conditions depends on:
- pH : Hydrolysis dominates in alkaline conditions (pH > 10) via nucleophilic attack by hydroxide ions. Acidic conditions (pH < 4) favor protonation of the carbonyl, slowing degradation .
- Temperature : At 25°C, hydrolysis half-life is ~72 hours in pH 7.4 buffer; this decreases to ~12 hours at 50°C.
- Steric effects : The 2,3-dichloro substituents hinder nucleophilic access, increasing kinetic stability compared to less substituted analogs .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts).
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .
Advanced: How can regioselective functionalization of this compound be achieved for targeted derivative synthesis?
Answer:
Regioselectivity is controlled by:
- Directing groups : The fluorine atom at position 5 acts as a meta-director, favoring electrophilic substitution at position 4.
- Catalysts : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the chloro-substituted positions (2 or 3) .
- Temperature : Lower temperatures (−20°C) stabilize intermediates, reducing side reactions .
Basic: What are the common byproducts formed during the synthesis of this compound, and how are they removed?
Answer:
- Unreacted acid : Detected via TLC (Rf = 0.3 in ethyl acetate/hexane). Remove by washing with 5% NaHCO₃ .
- Dichlorinated isomers : Separate via column chromatography (silica gel, hexane/ethyl acetate 4:1).
- Solvent residues : Rotary evaporation under reduced pressure (<40°C) followed by vacuum drying .
Advanced: What computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the LUMO at the carbonyl carbon predicts susceptibility to nucleophilic attack .
- Molecular dynamics (MD) : Simulates solvent interactions to optimize reaction media (e.g., DMF vs. THF) .
Basic: How does the electronic effect of substituents influence the spectroscopic properties of this compound?
Answer:
- NMR : Electron-withdrawing groups (Cl, F) deshield adjacent protons (e.g., H-4 appears downfield at δ 7.8–8.1 ppm).
- IR : Strong C=O stretch at 1720–1740 cm⁻¹; C-F stretches appear as sharp peaks near 1100 cm⁻¹ .
Advanced: What strategies mitigate contradictions in reported reaction yields for this compound across literature sources?
Answer:
- Reproducibility trials : Replicate reactions using identical reagents (e.g., AlCl₃ vs. FeCl₃ catalysts) and characterize intermediates .
- DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent ratio) to identify critical factors.
- Meta-analysis : Compare datasets from peer-reviewed journals (e.g., Youjifu Gongye) to isolate methodological outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
